molecular formula C10H12N2O2S B2454444 N-cyano-N-(2-methanesulfonylethyl)aniline CAS No. 1444695-83-3

N-cyano-N-(2-methanesulfonylethyl)aniline

Cat. No.: B2454444
CAS No.: 1444695-83-3
M. Wt: 224.28
InChI Key: JGDDTDPZZMJDOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with cyanoacetates . For example, N-aryl or N-heteryl cyanoacetamides can be prepared by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The molecular structure of “N-cyano-N-(2-methanesulfonylethyl)aniline” would likely involve a benzene ring (from the aniline group), a cyano group, and a methanesulfonylethyl group. The exact structure would depend on how these groups are connected .


Chemical Reactions Analysis

Compounds containing cyano groups can undergo a variety of reactions, including hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions . The specific reactions that “this compound” might undergo would depend on its exact structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Compounds containing cyano groups, aniline groups, and methanesulfonylethyl groups can have a variety of properties .

Mechanism of Action

The mechanism of action would depend on the specific reactions that “N-cyano-N-(2-methanesulfonylethyl)aniline” undergoes. For example, in the oxidative cyanation of para-substituted N,N-dimethylanilines, a cationic intermediate is involved in the rate-determining step .

Future Directions

The future directions for research on “N-cyano-N-(2-methanesulfonylethyl)aniline” would likely involve further exploration of its synthesis, reactions, and potential applications. For example, there is ongoing research into the synthesis and reactions of compounds containing cyano groups .

Properties

IUPAC Name

2-methylsulfonylethyl(phenyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-15(13,14)8-7-12(9-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDDTDPZZMJDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN(C#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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